molecular formula C8H12N2O B6588454 3-(1,3-oxazol-2-yl)piperidine CAS No. 1211540-59-8

3-(1,3-oxazol-2-yl)piperidine

Cat. No. B6588454
CAS RN: 1211540-59-8
M. Wt: 152.2
InChI Key:
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Description

3-(1,3-oxazol-2-yl)piperidine, also known as 3-Oxazol-2-ylpiperidine, is a heterocyclic compound that is commonly used in organic synthesis as an intermediate in the production of various organic compounds. It is an important synthetic building block in the synthesis of many pharmaceuticals, agrochemicals, and other organic products. 3-Oxazol-2-ylpiperidine is a versatile organic molecule that can be used to synthesize a wide range of compounds with different biological activities.

Scientific Research Applications

3-(1,3-oxazol-2-yl)piperidinelpiperidine is a versatile intermediate that is used in the synthesis of a wide range of compounds with different biological activities. It is used in the synthesis of compounds with anti-inflammatory, analgesic, antifungal, and antiviral activities. It is also used in the synthesis of compounds with antibacterial, antineoplastic, and anti-tumor activities. In addition, 3-(1,3-oxazol-2-yl)piperidinelpiperidine is used in the synthesis of compounds with anti-HIV, anti-cancer, and anti-malarial activities.

Mechanism of Action

The mechanism of action of 3-(1,3-oxazol-2-yl)piperidinelpiperidine is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of inflammatory mediators. It is also thought to act as an inhibitor of enzymes involved in the synthesis of prostaglandins, which are hormones that play an important role in the regulation of inflammation.
Biochemical and Physiological Effects
3-(1,3-oxazol-2-yl)piperidinelpiperidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antifungal, antiviral, and antibacterial activities. In addition, 3-(1,3-oxazol-2-yl)piperidinelpiperidine has been shown to have anti-HIV, anti-cancer, and anti-malarial activities.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(1,3-oxazol-2-yl)piperidinelpiperidine in laboratory experiments is its versatility. It can be used in the synthesis of a wide range of compounds with different biological activities. In addition, the compound is relatively easy to synthesize, making it a cost-effective choice for laboratory experiments.
However, there are some limitations to using 3-(1,3-oxazol-2-yl)piperidinelpiperidine in laboratory experiments. The compound is sensitive to light and air, so it must be stored in a dark, airtight container. In addition, the compound is toxic and should be handled with care.

Future Directions

The future of 3-(1,3-oxazol-2-yl)piperidinelpiperidine lies in its potential to be used in the synthesis of new compounds with different biological activities. Further research is needed to identify new applications for the compound, as well as to develop more efficient and cost-effective methods of synthesis. In addition, further research is needed to better understand the biochemical and physiological effects of the compound, as well as to develop new methods of delivery for the compound. Finally, further research is needed to develop new methods to increase the stability of the compound and to reduce its toxicity.

Synthesis Methods

3-(1,3-oxazol-2-yl)piperidinelpiperidine can be synthesized by a variety of methods. The most common method is a condensation reaction between an aldehyde and an amine. This method involves the reaction of an aldehyde and an amine in the presence of an acid catalyst, such as hydrochloric acid, to produce the desired 3-oxazol-2-ylpiperidine product. Other methods of synthesis include the reaction of aldehydes with nitriles and the reaction of alkyl halides with amines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1,3-oxazol-2-yl)piperidine involves the reaction of 2-amino-2-oxazoline with piperidine in the presence of a suitable catalyst.", "Starting Materials": [ "2-amino-2-oxazoline", "piperidine", "catalyst" ], "Reaction": [ "Add 2-amino-2-oxazoline to a reaction flask", "Add piperidine to the reaction flask", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a suitable time period", "Cool the reaction mixture and isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1211540-59-8

Product Name

3-(1,3-oxazol-2-yl)piperidine

Molecular Formula

C8H12N2O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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